molecular formula C18H24BrNO3S B2975206 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797561-51-3

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide

Cat. No. B2975206
CAS RN: 1797561-51-3
M. Wt: 414.36
InChI Key: LZLHJLZTZZCLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986142 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism Of Action

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide works by inhibiting the activity of the TYK2 enzyme. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and interferon-gamma (IFN-γ), in preclinical models of autoimmune diseases. This suggests that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has anti-inflammatory effects. 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has also been shown to reduce the activation of immune cells, such as T cells and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its specificity for the TYK2 enzyme. Unlike other JAK inhibitors, which inhibit multiple JAK family members, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide only inhibits TYK2. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide. One area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. For example, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide may be used in combination with anti-TNF agents, such as infliximab, for the treatment of rheumatoid arthritis. Another area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in other inflammatory diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the safety and efficacy of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in humans, and to determine the optimal dosing regimen for clinical use.

Synthesis Methods

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involved the use of several chemical reactions, including Grignard reactions, Suzuki coupling reactions, and sulfonamide formation. The final product was obtained in high yield and purity, and its structure was confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce joint inflammation and bone erosion. These findings suggest that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has potential as a therapeutic agent for the treatment of autoimmune diseases.

properties

IUPAC Name

2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHJLZTZZCLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide

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